molecular formula C36H30Cl2P2Pt B1144234 cis-Dichlorobis(triphenylphosphine)platinum(II) CAS No. 15604-36-1

cis-Dichlorobis(triphenylphosphine)platinum(II)

Cat. No.: B1144234
CAS No.: 15604-36-1
M. Wt: 790.55
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Description

Thermal Isomerization

Heating cis-dichlorobis(triphenylphosphine)platinum(II) in solution induces ligand dissociation, forming a three-coordinate intermediate $$[ \text{PtCl(PPh}3\text{)}2 ]^+ $$. This intermediate undergoes pseudorotation, enabling re-coordination of chloride ligands in the trans configuration.

Photochemical Isomerization

UV irradiation (λ = 350–400 nm) promotes metal-centered d-d transitions, destabilizing the cis configuration. The trans isomer forms via a tetrahedral intermediate with quantum yields up to 0.25 in dichloromethane.

Catalytic Isomerization

Triphenylphosphine acts as a catalyst by coordinating to platinum, lowering the activation energy for chloride ligand rearrangement. Cyclic voltammetry studies reveal a reversible $$ \text{Pt(II)/Pt(0)} $$ redox couple at −0.42 V (vs. SCE), facilitating electron transfer during isomerization.

Comparative Bond Distance Analysis via X-ray Crystallography

X-ray data for cis and trans isomers show systematic differences in metal-ligand bond lengths:

Table 2: Bond distance comparison between cis and trans isomers

Isomer Pt–Cl (Å) Pt–P (Å) Reference
cis 2.325–2.339 2.198–2.200
trans 2.300–2.316 2.262–2.316

The shorter Pt–P bonds in the cis isomer reflect stronger π-backdonation from platinum to phosphine ligands, while elongated Pt–Cl bonds arise from the trans influence of PPh$$_3$$. In contrast, the trans isomer exhibits more symmetric bond distances due to reduced steric strain.

Spectroscopic Identification of Isomeric Forms

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^{31}\text{P NMR}$$ : Cis isomer shows a singlet at $$ \delta = 10.5 \, \text{ppm} $$ with platinum satellites ($$ ^1J_{\text{Pt–P}} = 3,130–3,220 \, \text{Hz} $$). Trans isomer exhibits a downfield shift ($$ \delta = 29.4 \, \text{ppm} $$) due to reduced π-backdonation.
  • $$^{195}\text{Pt NMR}$$ : Cis isomer resonates at $$ \delta = -4,849 \, \text{ppm} $$, while the trans isomer appears at $$ \delta = -4,874 \, \text{ppm} $$.

Infrared (IR) Spectroscopy

The cis isomer displays two $$ \nu(\text{Pt–Cl}) $$ stretches at 310 cm$$^{-1}$$ and 295 cm$$^{-1}$$, whereas the trans isomer shows a single band at 285 cm$$^{-1}$$.

UV-Vis Spectroscopy

Cis-dichlorobis(triphenylphosphine)platinum(II) exhibits a strong absorption band at 400 nm ($$ \varepsilon = 1.2 \times 10^4 \, \text{M}^{-1}\text{cm}^{-1} $$) attributed to a metal-to-ligand charge transfer (MLCT) transition. The trans isomer absorbs at 450 nm ($$ \varepsilon = 0.8 \times 10^4 \, \text{M}^{-1}\text{cm}^{-1} $$) due to d-d transitions.

Figure 1: UV-Vis spectra distinguishing cis (blue) and trans (red) isomers [Absorption maxima labeled with corresponding electronic transitions.]

Properties

IUPAC Name

dichloroplatinum;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFJSPPHVXDRIE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30Cl2P2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10199-34-5, 14056-88-3, 15604-36-1
Record name Dichlorobis(triphenylphosphine)platinum
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Record name trans-Dichlorobis(triphenylphosphine)platinum(II)
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Record name Dichlorobis(triphenylphosphine)platinum(II)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

cis-Dichlorobis(triphenylphosphine)platinum(II) can be synthesized through the reaction of potassium tetrachloroplatinate(II) with triphenylphosphine in an aqueous ethanol solution. The reaction is typically carried out under reflux conditions. The general reaction is as follows:

K2[PtCl4]+2P(C6H5)3cis[PtCl2(P(C6H5)3)2]+2KClK_2[PtCl_4] + 2P(C_6H_5)_3 \rightarrow cis-[PtCl_2(P(C_6H_5)_3)_2] + 2KCl K2​[PtCl4​]+2P(C6​H5​)3​→cis−[PtCl2​(P(C6​H5​)3​)2​]+2KCl

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II) generally follows similar laboratory procedures but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

cis-Dichlorobis(triphenylphosphine)platinum(II) undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloride ligands can be substituted by other ligands such as amines, phosphines, or thiolates.

    Oxidative Addition: The compound can undergo oxidative addition reactions with halogens or organic halides.

    Reductive Elimination: It can also participate in reductive elimination reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.

    Oxidative Addition: Requires the presence of halogens or organic halides, usually performed under inert atmosphere conditions.

    Reductive Elimination: Often facilitated by heating or the presence of reducing agents.

Major Products

    Substitution Reactions: Formation of new platinum complexes with different ligands.

    Oxidative Addition: Formation of platinum(IV) complexes.

    Reductive Elimination: Formation of organic products with new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

Overview

cis-Dichlorobis(triphenylphosphine)platinum(II), often referred to as cis-Pt(PPh₃)₂Cl₂, is a platinum(II) coordination complex notable for its unique properties and diverse applications in scientific research. This compound features a square planar geometry with two chloride ions and two triphenylphosphine ligands arranged in a cis configuration, which significantly influences its reactivity and biological interactions.

Catalysis

cis-Dichlorobis(triphenylphosphine)platinum(II) serves as a catalyst in various organic reactions, including:

  • Hydrogenation : It facilitates the addition of hydrogen to unsaturated compounds, making it valuable in synthetic organic chemistry.
  • Hydroformylation : The compound aids in the conversion of alkenes into aldehydes through the addition of carbon monoxide and hydrogen.
  • Cross-Coupling Reactions : It is used in coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

These catalytic properties stem from the ability of platinum complexes to stabilize reaction intermediates and lower activation energy barriers, thus enhancing reaction rates .

Anticancer Research

The compound has garnered significant attention for its potential anticancer properties, particularly due to its structural similarity to cisplatin, a widely used chemotherapeutic agent. Key areas of research include:

  • Mechanism of Action : cis-Dichlorobis(triphenylphosphine)platinum(II) interacts with DNA, forming covalent adducts that inhibit replication and transcription. This action triggers apoptotic pathways, leading to cancer cell death .
  • Resistance Mechanisms : Studies have shown that this compound can overcome resistance mechanisms associated with traditional platinum-based therapies. For instance, it demonstrated comparable or enhanced cytotoxicity against ovarian cancer cell lines resistant to cisplatin .

Case Studies

  • Ovarian Cancer Treatment : Research involving A2780 and A2780cis cell lines indicated that cis-Dichlorobis(triphenylphosphine)platinum(II) effectively targets resistant cancer cells, showcasing its potential as an alternative therapeutic agent .
  • Topoisomerase Inhibition : Investigations revealed that the compound inhibits topoisomerase II, an enzyme crucial for DNA replication, further contributing to its anticancer efficacy .

Industrial Applications

In addition to its roles in chemistry and biology, cis-Dichlorobis(triphenylphosphine)platinum(II) is utilized in various industrial processes:

  • Synthesis of Platinum Compounds : It serves as a precursor for the synthesis of other platinum-containing compounds used in catalysis and materials science.
  • Platinum Plating : The compound is employed in electroplating processes to produce platinum coatings on various substrates, enhancing their durability and resistance to corrosion .

Mechanism of Action

The mechanism by which cis-Dichlorobis(triphenylphosphine)platinum(II) exerts its effects involves coordination to target molecules, such as DNA in biological systems. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs, such as cisplatin.

Comparison with Similar Compounds

Similar Compounds

    trans-Dichlorobis(triphenylphosphine)platinum(II): Similar structure but with trans configuration of ligands.

    cis-Dichlorobis(triethylphosphine)platinum(II): Similar structure with triethylphosphine ligands instead of triphenylphosphine.

    cis-Dichlorobis(dimethyl sulfoxide)platinum(II): Similar structure with dimethyl sulfoxide ligands.

Uniqueness

cis-Dichlorobis(triphenylphosphine)platinum(II) is unique due to its specific ligand arrangement and the steric and electronic properties imparted by the triphenylphosphine ligands. These properties influence its reactivity and stability, making it a valuable compound for various applications in catalysis and medicinal chemistry.

Biological Activity

cis-Dichlorobis(triphenylphosphine)platinum(II) (commonly referred to as cis-Pt(PPh₃)₂Cl₂) is a platinum(II) coordination complex that has garnered attention in the field of medicinal chemistry, particularly for its potential anticancer properties. This compound is structurally similar to cisplatin, a well-known chemotherapeutic agent, but with distinct biological activities owing to the presence of triphenylphosphine ligands. This article explores the biological activity of cis-Dichlorobis(triphenylphosphine)platinum(II), focusing on its mechanism of action, cytotoxicity, and potential applications in cancer treatment.

Structure and Properties

The compound has a square planar geometry, characterized by two chloride ions and two triphenylphosphine ligands coordinated to a platinum center. The cis configuration of the ligands is crucial for its biological activity, influencing how the complex interacts with biomolecules such as DNA.

PropertyValue
Chemical Formula[PtCl₂(PPh₃)₂]
Molecular Weight505.36 g/mol
Coordination GeometrySquare planar
Ligands2 Chloride ions, 2 PPh₃

The biological activity of cis-Dichlorobis(triphenylphosphine)platinum(II) is primarily attributed to its ability to form covalent adducts with DNA. This interaction can lead to the inhibition of DNA replication and transcription, ultimately triggering apoptotic pathways in cancer cells. Studies indicate that the compound can effectively bind to DNA, albeit at lower levels compared to cisplatin.

Key Mechanistic Insights:

  • DNA Binding : The compound exhibits a capacity to form DNA-platinum adducts, which is essential for its cytotoxic effects. Quantitative analyses have shown that it can bind to salmon testes DNA with a maximum detectable platinum concentration significantly lower than that of cisplatin .
  • Topoisomerase Inhibition : Research has demonstrated that cis-Dichlorobis(triphenylphosphine)platinum(II) inhibits topoisomerase II activity, which plays a critical role in DNA unwinding during replication .
  • Induction of Apoptosis : The compound is shown to activate apoptotic pathways through mitochondrial membrane depolarization, leading to cell death in various cancer cell lines .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines to evaluate the effectiveness of cis-Dichlorobis(triphenylphosphine)platinum(II).

Summary of Cytotoxicity Data:

Cell LineIC₅₀ (µM)Reference
A2780 (Ovarian Cancer)12.5
A2780cis (Cisplatin-resistant Ovarian Cancer)15.0
HeLa (Cervical Cancer)10.0

These results indicate that cis-Dichlorobis(triphenylphosphine)platinum(II) retains significant cytotoxic activity against both sensitive and resistant cancer cell lines.

Case Studies

  • Ovarian Cancer Treatment : A study involving A2780 and A2780cis cells demonstrated that cis-Dichlorobis(triphenylphosphine)platinum(II) could overcome resistance mechanisms associated with traditional platinum-based therapies like cisplatin . The compound showed a comparable or enhanced cytotoxic profile against these resistant cells.
  • Mechanistic Investigations : Further investigations revealed that the compound's ability to inhibit topoisomerase II and induce apoptosis was critical for its anticancer activity. The activation of apoptotic pathways was confirmed through cytofluorimetric analyses, indicating mitochondrial involvement in the death signaling .

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